Cas no 1322-19-6 ([1,1'-Biphenyl]ol,chloro- (9CI))
1322-19-6 structure
Product Name:[1,1'-Biphenyl]ol,chloro- (9CI)
Numero CAS:1322-19-6
MF:C12H9ClO
MW:204.652262449265
CID:186847
PubChem ID:61529
Update Time:2025-04-19
[1,1'-Biphenyl]ol,chloro- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]ol,chloro- (9CI)
- Chlorobiphenylol
- 3-chlorobiphenyl-2-ol
- Biphenylol, chloro-
- Q27254849
- Dowcide 32
- 3(Or 5)-chloro(1,1'-biphenyl)-2-ol
- Dowicide 31
- 85-97-2
- NSC-2600
- EPA Pesticide Chemical Code 062210
- (1,1'-Biphenyl)-2-ol, ar-chloro-
- 1331-46-0
- ar-Chloro-(1,1'-biphenyl)-2-ol
- (1,1'-Biphenyl)-2-ol, 3-chloro-
- 3-Chloro-[1,1'-biphenyl]-2-ol
- 3-Chloro(1,1'-biphenyl)-2-ol
- NS00039109
- Dowicide 32 (Salt/Mix)
- 2-Hydroxy-3-chlorobiphenyl
- 3-Chloro-(1,1'-biphenyl)-2-ol
- NSC 2600
- 2-Biphenylol, 3-chloro-
- 6-chlororthoxenol
- 2K36YDN171
- MFCD00152342
- 2-Phenyl-6-chlorophenol
- 2-Chloro-6-phenylphenol
- CS-0190150
- AI3-03271
- Dowicide 31 (Salt/Mix)
- [1,1'-Biphenyl]-2-ol, 3-chloro-
- 3-Chloro-2-biphenylol
- EINECS 258-616-2
- NSC2600
- (1,1'-Biphenyl)-2-ol, 3(or 5)-chloro-
- SCHEMBL669192
- 6-Chloro-2-phenylphenol
- 1322-19-6
- EINECS 201-644-7
- UNII-NK0CH91C7T
- NK0CH91C7T
- 3-chloro[1,1'-biphenyl]-2-ol
- DTXSID8041408
- Dowcide 31
- Caswell No. 211
- Phenol, 2-chloro-6-phenyl-
- 2-PHENYL-6-CHLOROPHENOL [MI]
- XBILVINOJVKEHG-UHFFFAOYSA-N
- UNII-2K36YDN171
- E89415
-
- Inchi: 1S/C12H9ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H
- Chiave InChI: XBILVINOJVKEHG-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(=C1O)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 204.03427
- Massa monoisotopica: 204.0341926g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 177
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: niente
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- PSA: 20.23
[1,1'-Biphenyl]ol,chloro- (9CI) Letteratura correlata
-
Quan Deng,Haibin Tang,Gang Liu,Xiaoping Song,Shenhong Kang,Huimin Wang,Dickon H. L. Ng,Guozhong Wang New J. Chem. 2015 39 7781
-
Lara K. Watanabe,Justin D. Wrixon,Zeinab S. Ahmed,John J. Hayward,Parisa Abbasi,Melanie Pilkington,Charles L. B. Macdonald,Jeremy M. Rawson Dalton Trans. 2020 49 9086
-
Qianqian Lang,Hainan Luo,Yi Li,Dong Li,Zhengang Liu,Tianxue Yang Sustainable Energy Fuels 2019 3 2329
-
Harshad Harde,Ashish Kumar Agrawal,Mahesh Katariya,Dnyaneshwar Kale,Sanyog Jain RSC Adv. 2015 5 43917
-
Xiaoji Cao,Lingxiao Shen,Xuemin Ye,Feifei Zhang,Jiaoyu Chen,Weimin Mo Analyst 2014 139 1938
1322-19-6 ([1,1'-Biphenyl]ol,chloro- (9CI)) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso